molecular formula C17H14ClN3O B12173779 2-chloro-N-(4-pyridinylmethyl)-5-(1H-pyrrol-1-yl)benzamide

2-chloro-N-(4-pyridinylmethyl)-5-(1H-pyrrol-1-yl)benzamide

Cat. No.: B12173779
M. Wt: 311.8 g/mol
InChI Key: LQCUUBJKVHTBCY-UHFFFAOYSA-N
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Description

2-chloro-N-(4-pyridinylmethyl)-5-(1H-pyrrol-1-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core substituted with a chlorine atom, a pyridinylmethyl group, and a pyrrole ring, making it a versatile molecule for research and industrial purposes.

Properties

Molecular Formula

C17H14ClN3O

Molecular Weight

311.8 g/mol

IUPAC Name

2-chloro-N-(pyridin-4-ylmethyl)-5-pyrrol-1-ylbenzamide

InChI

InChI=1S/C17H14ClN3O/c18-16-4-3-14(21-9-1-2-10-21)11-15(16)17(22)20-12-13-5-7-19-8-6-13/h1-11H,12H2,(H,20,22)

InChI Key

LQCUUBJKVHTBCY-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=CC(=C(C=C2)Cl)C(=O)NCC3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-pyridinylmethyl)-5-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. One common method includes:

    Nitration and Reduction: Starting with a benzene derivative, nitration followed by reduction can introduce the amino group.

    Chlorination: The amino group can be converted to a chloro group using reagents like thionyl chloride.

    Pyrrole Introduction: The final step involves the formation of the pyrrole ring, which can be done through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-pyridinylmethyl)-5-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the pyridinyl or pyrrole rings.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

2-chloro-N-(4-pyridinylmethyl)-5-(1H-pyrrol-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-chloro-N-(4-pyridinylmethyl)-5-(1H-pyrrol-1-yl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-pyridinylmethyl)-5-(1H-imidazol-1-yl)benzamide
  • 2-chloro-N-(4-pyridinylmethyl)-5-(1H-pyrazol-1-yl)benzamide

Uniqueness

Compared to similar compounds, 2-chloro-N-(4-pyridinylmethyl)-5-(1H-pyrrol-1-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications.

Biological Activity

2-chloro-N-(4-pyridinylmethyl)-5-(1H-pyrrol-1-yl)benzamide is a synthetic compound notable for its potential applications in medicinal chemistry, particularly in targeting various biological pathways. Its unique structure, which includes a chloro group, a pyridine moiety, and a pyrrole ring, positions it as a candidate for further investigation in pharmacological research.

  • Molecular Formula : C17H14ClN3O
  • Molecular Weight : 311.8 g/mol
  • IUPAC Name : 2-chloro-N-(pyridin-4-ylmethyl)-5-pyrrol-1-ylbenzamide
  • CAS Number :

Research indicates that 2-chloro-N-(4-pyridinylmethyl)-5-(1H-pyrrol-1-yl)benzamide may exert its biological effects through several mechanisms:

  • Inhibition of Hedgehog Signaling Pathways : This compound has been studied for its potential to inhibit hedgehog signaling, which plays a critical role in various malignancies. By blocking this pathway, the compound could reduce tumor growth and proliferation, making it a candidate for therapeutic development against cancers .

Antitumor Effects

The compound has shown promise in various assays related to cancer treatment. For instance:

  • Cell Proliferation Assays : In vitro studies have demonstrated that 2-chloro-N-(4-pyridinylmethyl)-5-(1H-pyrrol-1-yl)benzamide can significantly inhibit the proliferation of cancer cell lines, particularly those associated with hedgehog pathway activation.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial:

  • Enzyme Inhibition : The compound has been reported to interact with specific enzymes that are involved in cancer metabolism, potentially altering their activity and contributing to its antitumor effects .

Comparative Analysis with Related Compounds

To highlight the uniqueness of 2-chloro-N-(4-pyridinylmethyl)-5-(1H-pyrrol-1-yl)benzamide, a comparison with structurally similar compounds is presented:

Compound NameStructureUnique Features
2-chloro-N-(4-pyridinylmethyl)-5-(1H-imidazol-1-yl)benzamideStructureContains an imidazole ring instead of pyrrole
2-chloro-N-(4-pyridinylmethyl)-5-(1H-pyrazol-1-yl)benzamideStructureFeatures a pyrazole ring; different reactivity profile
4-bromo-N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-2-yl)benzamideStructureBromine substitution alters electronic properties

This table illustrates how the distinct combination of functional groups in 2-chloro-N-(4-pyridinylmethyl)-5-(1H-pyrrol-1-yl)benzamide contributes to its biological activity.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Cancer Cell Lines : A recent study evaluated the effects of 2-chloro-N-(4-pyridinylmethyl)-5-(1H-pyrrol-1-yl)benzamide on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, particularly in cells with active hedgehog signaling pathways .
  • Mechanistic Insights : Another investigation focused on the molecular mechanisms underlying its antitumor activity. It was found that the compound induced apoptosis in cancer cells through the activation of specific caspases, highlighting its potential as an anticancer agent.

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